molecular formula C31H19F2N B14223069 1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline CAS No. 820233-86-1

1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline

Cat. No.: B14223069
CAS No.: 820233-86-1
M. Wt: 443.5 g/mol
InChI Key: TWEVFFIRVUVWQM-UHFFFAOYSA-N
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Description

1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline is a complex organic compound belonging to the class of isoquinolines Isoquinolines are aromatic heterocyclic compounds that consist of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline typically involves multi-step processes that include cyclization reactions. One common method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . Another approach involves the Bischler–Napieralski reaction, which is effective for the cyclization of N-[2-(fluorophenyl)ethyl]amides followed by aromatization .

Industrial Production Methods

Industrial production of this compound may utilize high-throughput methods involving automated synthesis and purification systems. The use of microwave irradiation and flow chemistry can enhance reaction rates and yields, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the fluorinated phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of partially or fully hydrogenated isoquinoline derivatives.

    Substitution: Formation of halogenated isoquinoline derivatives.

Scientific Research Applications

1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline is unique due to the specific positioning of the fluorine atoms on the phenyl rings, which can enhance its stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials, such as OLEDs and other electronic devices .

Properties

CAS No.

820233-86-1

Molecular Formula

C31H19F2N

Molecular Weight

443.5 g/mol

IUPAC Name

1,4-bis(4-fluorophenyl)-3-phenylbenzo[g]isoquinoline

InChI

InChI=1S/C31H19F2N/c32-25-14-10-20(11-15-25)29-27-18-23-8-4-5-9-24(23)19-28(27)30(22-12-16-26(33)17-13-22)34-31(29)21-6-2-1-3-7-21/h1-19H

InChI Key

TWEVFFIRVUVWQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC4=CC=CC=C4C=C3C(=N2)C5=CC=C(C=C5)F)C6=CC=C(C=C6)F

Origin of Product

United States

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